Etoperidone hydrochloride

Description

Properties

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClN5O.ClH/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17;/h5,7-8,15H,3-4,6,9-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKPQZVLIZKSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52942-31-1 (Parent) | |

| Record name | Etoperidone hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30967410 | |

| Record name | 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57775-22-1, 52942-37-7 | |

| Record name | 3H-1,2,4-Triazol-3-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57775-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazol-3-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52942-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etoperidone hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etoperidone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOPERIDONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FSU2FR80J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etoperidone Hydrochloride: A Technical Deep-Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoperidone (B1204206), an atypical antidepressant and anxiolytic agent, possesses a complex pharmacological profile characterized by its interaction with multiple neurotransmitter systems. Classified as a serotonin (B10506) antagonist and reuptake inhibitor (SARI), its mechanism of action is multifaceted, involving direct receptor modulation and effects on neurotransmitter transport. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of etoperidone hydrochloride, with a particular focus on its receptor binding affinities, functional activities, and the associated signaling pathways. A significant aspect of etoperidone's pharmacology is its metabolism to meta-chlorophenylpiperazine (mCPP), an active metabolite that contributes substantially to its overall effect.

Pharmacodynamics: A Multi-Target Profile

The therapeutic efficacy of etoperidone is attributed to its synergistic actions on serotonergic and adrenergic systems. Its primary mechanism involves the antagonism of serotonin 5-HT2A and α1-adrenergic receptors, coupled with a weaker inhibition of the serotonin transporter (SERT). Furthermore, its activity at 5-HT1A receptors, likely as a partial agonist, and its interaction with other monoamine transporters contribute to its complex pharmacological effects.

Data Presentation: Receptor and Transporter Binding Affinities

The following tables summarize the quantitative data on the binding affinities (Ki in nM) of etoperidone and its active metabolite, mCPP, for various neuroreceptors and transporters. This data is compiled from various in vitro radioligand binding studies.

Table 1: Etoperidone Hydrochloride Binding Affinities

| Target | Ki (nM) | Species | Reference |

| 5-HT2A Receptor | 36 | Human | [1] |

| α1-Adrenergic Receptor | 38 | Human | [1] |

| 5-HT1A Receptor | 85 | Human | [1] |

| α2-Adrenergic Receptor | 570 | Human | [1] |

| Serotonin Transporter (SERT) | 890 | Human | [1] |

| Dopamine (B1211576) D2 Receptor | 2,300 | Human | [1] |

| Histamine H1 Receptor | 3,100 | Human | [1] |

| Norepinephrine Transporter (NET) | 20,000 | Human | [1] |

| Dopamine Transporter (DAT) | 52,000 | Human | [1] |

| Muscarinic Acetylcholine Receptors | >35,000 | Human | [1] |

Table 2: meta-Chlorophenylpiperazine (mCPP) Binding Affinities

| Target | Ki / IC50 (nM) | Species | Reference |

| 5-HT1A Receptor | 18.9 (Ki) | Rat | [2] |

| 5-HT2C Receptor | 360 - 1300 (IC50) | Human | [3] |

| α2-Adrenergic Receptor | 570 (IC50) | Human | [3] |

| Serotonin Transporter (SERT) | 230 (IC50) | Human | [4] |

| α1-Adrenergic Receptor | 2500 - 24,000 (IC50) | Human | [3] |

| β-Adrenergic Receptors | 2500 - 24,000 (IC50) | Human | [3] |

| Dopamine Receptors | 2500 - 24,000 (IC50) | Human | [3] |

| Muscarinic Acetylcholine Receptors | 2500 - 24,000 (IC50) | Human | [3] |

Core Signaling Pathways

The interaction of etoperidone and mCPP with their primary receptor targets initiates distinct intracellular signaling cascades. The diagrams below, generated using the DOT language, illustrate these key pathways.

5-HT2A and α1-Adrenergic Receptor Signaling

Etoperidone's antagonism of 5-HT2A and α1-adrenergic receptors modulates the Gq/G11 signaling pathway. Under normal physiological conditions, agonist binding to these receptors activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Etoperidone blocks these downstream effects.

5-HT1A Receptor Signaling

Etoperidone's interaction with the 5-HT1A receptor, likely as a partial agonist, influences the Gi/Go signaling pathway. Agonist binding to this receptor inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects. It also modulates ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the pharmacological profile of etoperidone.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity (Ki) of etoperidone for a specific receptor, for example, the 5-HT2A receptor using [3H]ketanserin as the radioligand.

Detailed Methodology:

-

Membrane Preparation:

-

Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cell debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer to a specific protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and a range of concentrations of etoperidone.

-

Non-specific binding is determined in the presence of a high concentration of a known competing ligand.

-

The plate is incubated at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of etoperidone to determine the IC50 value (the concentration of etoperidone that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: [35S]GTPγS Binding

This assay measures the functional activity of a compound at a G-protein coupled receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. This protocol is representative for assessing the partial agonist activity of etoperidone at the 5-HT1A receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Similar to the radioligand binding assay, membranes are prepared from a tissue source rich in the receptor of interest (e.g., rat hippocampus for 5-HT1A receptors).

-

-

Assay Procedure:

-

Membranes are incubated in an assay buffer containing GDP, [35S]GTPγS, and varying concentrations of etoperidone.

-

Basal binding is determined in the absence of any stimulating ligand.

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The data is expressed as the percentage of stimulation over basal levels.

-

The concentration-response curve is plotted to determine the EC50 (the concentration of etoperidone that produces 50% of its maximal effect) and the Emax (the maximum effect produced by etoperidone relative to a full agonist). This allows for the characterization of etoperidone as a partial agonist.

-

Neurotransmitter Uptake Assay

This protocol describes a method to assess the inhibitory effect of etoperidone on the serotonin transporter (SERT) using synaptosomes.

Detailed Methodology:

-

Synaptosome Preparation:

-

Synaptosomes are prepared from rat brain tissue by homogenization in a sucrose (B13894) buffer followed by differential centrifugation to isolate the nerve terminal fraction.

-

-

Uptake Assay:

-

Synaptosomes are pre-incubated with varying concentrations of etoperidone.

-

The uptake of radiolabeled serotonin (e.g., [3H]5-HT) is initiated by adding it to the synaptosomal suspension.

-

The reaction is allowed to proceed for a short period at a physiological temperature.

-

-

Termination and Quantification:

-

Uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The inhibitory effect of etoperidone is calculated as a percentage of the control uptake (in the absence of the drug).

-

The IC50 value for the inhibition of serotonin uptake is determined from the concentration-response curve.

-

Conclusion

The mechanism of action of etoperidone hydrochloride is complex, arising from its interactions with multiple serotonergic and adrenergic receptors and transporters. Its primary profile as a potent 5-HT2A and α1-adrenergic receptor antagonist, combined with weaker serotonin reuptake inhibition and potential 5-HT1A partial agonism, underpins its therapeutic effects. The contribution of its active metabolite, mCPP, further diversifies its pharmacological actions. A thorough understanding of these molecular interactions and the downstream signaling pathways is essential for the rational design and development of novel therapeutics with improved efficacy and side-effect profiles for the treatment of depression and anxiety disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of such compounds.

References

- 1. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Etoperidone Hydrochloride: A Technical Guide to its Pharmacodynamic and Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoperidone (B1204206), an atypical antidepressant developed in the 1970s, is a phenylpiperazine derivative structurally related to trazodone (B27368) and nefazodone.[1] Classified as a serotonin (B10506) antagonist and reuptake inhibitor (SARI), its clinical use has been limited, and it is no longer widely marketed.[1][2] However, its complex pharmacological profile continues to be of interest for research and drug development. This technical guide provides an in-depth overview of the pharmacodynamics and pharmacokinetics of etoperidone hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and metabolic fate.

Pharmacodynamics

Etoperidone exhibits a biphasic effect on the central nervous system's serotonin transmission, acting as both a serotonin receptor antagonist and a weak serotonin reuptake inhibitor.[2][3] A significant portion of its pharmacological activity is attributed to its major active metabolite, meta-chlorophenylpiperazine (mCPP).[1][3][4]

Receptor and Transporter Binding Affinity

The binding affinities of etoperidone and its primary active metabolite, mCPP, for various neurotransmitter receptors and transporters have been determined through radioligand binding assays. The data, presented as inhibition constants (Ki) or 50% inhibitory concentrations (IC50), are summarized in the tables below. Lower values indicate a higher binding affinity.

Table 1: Etoperidone Receptor and Transporter Binding Profile

| Target | Kᵢ (nM) | Species |

| Serotonin Receptors | ||

| 5-HT₂ₐ | 36 | Human |

| 5-HT₁ₐ | 85 | Human |

| Adrenergic Receptors | ||

| α₁ | 38 | Human |

| α₂ | 570 | Human |

| Dopamine Receptors | ||

| D₂ | 2,300 | Human |

| Histamine Receptors | ||

| H₁ | 3,100 | Human |

| Muscarinic Acetylcholine Receptors | ||

| mACh | >35,000 | Human |

| Monoamine Transporters | ||

| Serotonin Transporter (SERT) | 890 | Human |

| Norepinephrine (B1679862) Transporter (NET) | 20,000 | Human |

| Dopamine Transporter (DAT) | 52,000 | Human |

Data sourced from Cusack B, et al. (1994) and other sources.[1][4][5]

Table 2: m-Chlorophenylpiperazine (mCPP) Receptor and Transporter Binding Profile

| Target | Kᵢ (nM) | Species |

| Serotonin Receptors | ||

| 5-HT₁ₐ | 18.9 | Rat |

| 5-HT₂ₐ | Antagonist | Rat |

| 5-HT₂C | Agonist | Human |

| Monoamine Transporters | ||

| Serotonin Transporter (SERT) | 230 (IC₅₀) | Human |

Data sourced from various studies.[3][6][7]

Signaling Pathways

Etoperidone and its metabolite mCPP exert their effects by modulating intracellular signaling cascades through their interaction with G-protein coupled receptors (GPCRs).

-

5-HT₂ₐ Receptor Antagonism: Etoperidone is an antagonist at the 5-HT₂ₐ receptor. These receptors are coupled to Gq/11 proteins. Blockade of these receptors by etoperidone inhibits the downstream signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, modulates intracellular calcium levels and protein kinase C (PKC) activity.[6]

-

mCPP and Serotonin Receptors: The active metabolite, mCPP, is an agonist at the 5-HT₂C receptor, which is also coupled to the Gq/11 signaling pathway, thereby activating this cascade.[6] At the 5-HT₂ₐ receptor, mCPP acts as an antagonist.[3]

-

α₁-Adrenergic Receptor Antagonism: Etoperidone's antagonism of α₁-adrenergic receptors, which are also coupled to the Gq/11 pathway, inhibits norepinephrine and epinephrine-mediated signaling.[6]

Caption: Signaling pathways of Etoperidone and its metabolite mCPP.

Pharmacokinetics

Etoperidone undergoes extensive metabolism, which significantly influences its bioavailability and duration of action.

Table 3: Pharmacokinetic Parameters of Etoperidone Hydrochloride

| Parameter | Value | Unit |

| Absorption | ||

| Bioavailability | ~12 (highly variable) | % |

| Tₘₐₓ (Time to Peak Plasma Concentration) | 1.4 - 4.8 | hours |

| Distribution | ||

| Volume of Distribution (Vd) | 0.23 - 0.69 | L/kg |

| Protein Binding | High | - |

| Metabolism | ||

| Primary Enzyme | CYP3A4 | - |

| Active Metabolite | m-chlorophenylpiperazine (mCPP) | - |

| Number of Metabolites | 21 | - |

| Excretion | ||

| Route of Elimination | 78.8% Urine, 9.6% Feces | % of dose |

| Unchanged Drug in Excreta | <0.01 | % of dose |

| Apparent Clearance | 1.01 | ml/min |

| Terminal Half-life (total radioactivity) | 21.7 | hours |

Data compiled from various pharmacokinetic studies.[2][3][8]

Metabolism

Etoperidone is extensively metabolized in the liver, with the cytochrome P450 enzyme CYP3A4 playing a predominant role.[9][10] The metabolic pathways include:

-

Alkyl Oxidation: The formation of hydroxylated metabolites.

-

Piperazinyl Oxidation: Oxidation of the piperazine (B1678402) ring.

-

N-dealkylation: Cleavage of the alkyl chain to form the active metabolite mCPP.

-

Phenyl Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

-

Conjugation: Further processing of metabolites for excretion.

Caption: Metabolic pathways of Etoperidone.

Experimental Protocols

The data presented in this guide are derived from a variety of in vitro and in vivo experimental methodologies.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound to a specific receptor.

-

Preparation of Receptor Source: Membranes from cells expressing the target receptor or from tissue homogenates are prepared and stored.

-

Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (etoperidone or mCPP).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Metabolism Studies

These studies identify the metabolic pathways and the enzymes involved in the biotransformation of a drug.

-

Incubation: Etoperidone is incubated with human liver microsomes or S9 fractions, which contain a mixture of drug-metabolizing enzymes, or with specific recombinant CYP enzymes.

-

Sample Analysis: At various time points, samples are taken and the reaction is stopped. The samples are then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the parent drug and its metabolites.

-

Enzyme Identification: To identify the specific CYP enzymes involved, the experiment is repeated in the presence of known inhibitors of specific CYP isoforms. A significant reduction in the formation of a metabolite in the presence of a specific inhibitor indicates the involvement of that enzyme.

Human Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug in humans.

-

Drug Administration: A single oral dose of etoperidone is administered to healthy volunteers.

-

Sample Collection: Blood, urine, and fecal samples are collected at predefined time points over a period of several days.

-

Sample Processing and Analysis: Plasma is separated from blood samples. All samples are processed and analyzed using validated analytical methods, such as LC-MS/MS, to determine the concentrations of etoperidone and its metabolites.

-

Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC, clearance, volume of distribution, and half-life.

Caption: Workflow for a human pharmacokinetic study.

Conclusion

Etoperidone hydrochloride possesses a multifaceted pharmacodynamic profile, characterized by its antagonism of multiple serotonin and adrenergic receptors and weak inhibition of serotonin reuptake. Its pharmacological effects are significantly influenced by its extensive first-pass metabolism, primarily mediated by CYP3A4, which leads to low bioavailability and the formation of the active metabolite, mCPP. A thorough understanding of these pharmacodynamic and pharmacokinetic properties is essential for the rational design and development of new chemical entities targeting similar pathways in the central nervous system.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. youtube.com [youtube.com]

What is the chemical structure of Etoperidone hydrochloride?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoperidone hydrochloride is a second-generation atypical antidepressant, classified as a serotonin (B10506) antagonist and reuptake inhibitor (SARI). This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into the compound's mechanism of action, metabolic pathways, and key pharmacological data, presenting a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

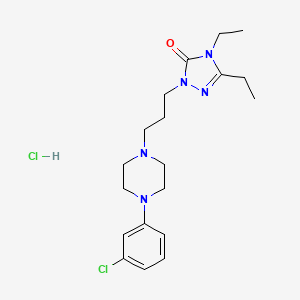

Etoperidone hydrochloride is the hydrochloride salt of Etoperidone. Its chemical structure is characterized by a phenylpiperazine moiety linked to a diethyl-triazolone ring via a propyl chain.

Table 1: Chemical Identifiers and Properties of Etoperidone Hydrochloride

| Property | Value |

| IUPAC Name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one;hydrochloride[1] |

| Molecular Formula | C₁₉H₂₉Cl₂N₅O[2] |

| Molecular Weight | 414.4 g/mol [2] |

| CAS Number | 57775-22-1[2] |

| Melting Point | 179-181°C[3] |

| Boiling Point | The free base has a boiling point of 230°C at 0.5 mmHg.[4] |

| Solubility | Soluble in water and alcohol; slightly soluble in chloroform; practically insoluble in acetone, benzene, and ether.[4] |

Diagram 1: Chemical Structure of Etoperidone Hydrochloride

A 2D representation of the chemical structure of Etoperidone Hydrochloride.

Synthesis

The synthesis of Etoperidone hydrochloride can be achieved through a multi-step process. A general synthetic route involves the reaction of 3,4-diethyl-Δ²-1,2,4-triazolin-5-one with N-(3-chloropropyl)-N'-(3-chlorophenyl)piperazine. The resulting free base, Etoperidone, is then treated with hydrochloric acid to yield the hydrochloride salt.

Diagram 2: High-Level Synthesis Workflow

A simplified workflow for the synthesis of Etoperidone Hydrochloride.

Analytical Characterization

The identity and purity of Etoperidone hydrochloride can be confirmed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the quantification of Etoperidone hydrochloride in bulk drug and pharmaceutical formulations.

Table 2: Hypothetical HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a suitable buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

| Temperature | Ambient |

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of Etoperidone hydrochloride, confirming the presence of key functional groups and the overall molecular framework.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of Etoperidone and its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as C=O, C-N, and aromatic C-H bonds.

Diagram 3: General Workflow for Analytical Characterization

A logical flow for the analytical characterization of Etoperidone Hydrochloride.

Pharmacology

Mechanism of Action

Etoperidone's primary mechanism of action is through its interaction with serotonergic and adrenergic receptors. It is an antagonist at serotonin 5-HT₂ₐ and α₁-adrenergic receptors. Its major active metabolite, m-chlorophenylpiperazine (mCPP), is an agonist at 5-HT₂C receptors and an antagonist at 5-HT₂ₐ receptors. The combined actions on these receptors are believed to contribute to its antidepressant effects.

Diagram 4: Simplified Signaling Pathway of Etoperidone and mCPP

Interaction of Etoperidone and its metabolite with key receptors.

Pharmacokinetics and Metabolism

Etoperidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. The major metabolic pathways include N-dealkylation to form the active metabolite m-chlorophenylpiperazine (mCPP), as well as alkyl and phenyl hydroxylation.

Diagram 5: Major Metabolic Pathways of Etoperidone

References

- 1. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Etoperidone Hydrochloride CAS#: [m.chemicalbook.com]

- 4. Etoperidone [drugfuture.com]

Etoperidone: A Comprehensive In Vitro and In Vivo Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Etoperidone (B1204206) is an atypical antidepressant belonging to the serotonin (B10506) antagonist and reuptake inhibitor (SARI) class of drugs.[1] Developed in the 1970s, its clinical application has been limited, but its unique pharmacological profile continues to be of interest for understanding the complex interplay of neurotransmitter systems in the treatment of depressive disorders.[1] This technical guide provides a detailed overview of the in vitro and in vivo studies of Etoperidone, with a focus on its mechanism of action, receptor binding affinities, metabolic pathways, and preclinical efficacy. A significant portion of Etoperidone's pharmacological activity is mediated by its active metabolite, meta-chlorophenylpiperazine (mCPP), which will also be discussed in detail.[1]

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of the pharmacological properties of Etoperidone and its primary active metabolite, mCPP.

Table 1: In Vitro Receptor and Transporter Binding Affinities (Ki, nM) of Etoperidone

| Target | Ki (nM) | Species | Functional Activity |

| Serotonin Receptors | |||

| 5-HT1A | 20.2 | Rat | Antagonist / Weak Partial Agonist |

| 5-HT2A | 36 | Rat | Antagonist |

| Adrenergic Receptors | |||

| α1 | 38 | Rat | Antagonist |

| α2 | 570 | Rat | Antagonist |

| Monoamine Transporters | |||

| Serotonin (SERT) | 890 | Rat | Weak Inhibitor |

| Norepinephrine (NET) | 20,000 | Rat | Negligible |

| Dopamine (B1211576) (DAT) | 52,000 | Rat | Negligible |

| Other Receptors | |||

| Histamine H1 | 3,100 | Rat | Negligible |

| Dopamine D2 | 2,300 | Rat | Negligible |

Table 2: In Vitro Receptor and Transporter Binding Affinities (Ki, nM) of m-Chlorophenylpiperazine (mCPP)

| Target | Ki (nM) | Species | Functional Activity |

| Serotonin Receptors | |||

| 5-HT1A | 18.9 | Rat | Agonist |

| 5-HT1B | Varies | Rat | Agonist |

| 5-HT1D | Varies | Human | Agonist |

| 5-HT2A | 32.1 | Human | Partial Agonist |

| 5-HT2B | 28.8 | Human | Antagonist |

| 5-HT2C | 3.4 | Human | Partial Agonist |

| 5-HT3 | Varies | Human | Agonist |

| 5-HT7 | Varies | Human | Agonist |

| Adrenergic Receptors | |||

| α1 | Varies | Rat | - |

| α2 | Varies | Rat | - |

| Monoamine Transporters | |||

| Serotonin (SERT) | 230 (IC50) | Human | Inhibitor/Releaser |

| Norepinephrine (NET) | Varies | Human | - |

| Other Receptors | |||

| Histamine H1 | Varies | Human | - |

| Dopamine D2 | >10,000 | Rat | Negligible |

Table 3: In Vivo Efficacy of Etoperidone

| Model | Species | Endpoint | Dose (mg/kg, i.p.) | Effect |

| 5-HTP-induced Head-Twitch Response | Mouse | Inhibition | ED50: 2.89 | Antagonism of 5-HT2A receptor-mediated behavior |

| 5-HTP-induced Head-Twitch Response | Rat | Inhibition | ED50: 2.29 | Antagonism of 5-HT2A receptor-mediated behavior |

| 8-OH-DPAT-induced Reciprocal Forepaw Treading | Rat | Inhibition | ID50: 17.4 | Antagonism of 5-HT1A receptor-mediated behavior |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

In Vitro Studies

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of Etoperidone and mCPP for various neurotransmitter receptors and transporters.

-

Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) with protease inhibitors.[2] Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an assay buffer.[2]

-

Assay: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound (Etoperidone or mCPP).[2][3]

-

Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[2]

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[2]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[2]

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

-

2. In Vitro Metabolism Studies

-

Objective: To identify the metabolic pathways of Etoperidone and the cytochrome P450 (CYP) enzymes involved.

-

Protocol:

-

Incubation: Incubate Etoperidone with human or rat liver S9 fractions or microsomes in the presence of an NADPH-generating system.[4]

-

Inhibition: To identify the specific CYP enzymes, conduct incubations in the presence of selective CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4).[4]

-

Analysis: Analyze the incubates using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.[4]

-

Enzyme Kinetics: Determine the kinetic parameters of metabolite formation to assess the efficiency of different metabolic pathways.[4]

-

In Vivo Studies

1. Head-Twitch Response (HTR) in Rodents

-

Objective: To assess the in vivo 5-HT2A receptor antagonist activity of Etoperidone.

-

Protocol:

-

Drug Administration: Administer Etoperidone (intraperitoneally, i.p.) at various doses.[5]

-

Induction of HTR: After a set pretreatment time, administer a 5-HT2A receptor agonist, such as 5-hydroxytryptophan (B29612) (5-HTP) or 2,5-dimethoxy-4-iodoamphetamine (DOI), to induce head twitches.[5][6]

-

Observation: Place the animals in individual observation chambers and count the number of head twitches over a defined period (e.g., 20-30 minutes).[7]

-

Data Analysis: Calculate the ED50 value, which is the dose of Etoperidone that produces a 50% reduction in the number of head twitches compared to the vehicle-treated control group.[5]

2. Forced Swim Test (FST) in Rodents

-

Objective: To evaluate the potential antidepressant-like effects of Etoperidone.

-

Protocol:

-

Apparatus: Use a cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[10]

-

Drug Administration: Administer Etoperidone (i.p.) at various doses prior to the test.

-

Procedure: Place the animal in the water-filled cylinder for a 6-minute session.[9]

-

Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.[11]

-

Data Analysis: Compare the duration of immobility in the drug-treated groups to the vehicle-treated control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

3. In Vivo Microdialysis

-

Objective: To measure the extracellular levels of neurotransmitters (e.g., serotonin, dopamine) in specific brain regions following Etoperidone administration.

-

Protocol:

-

Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., hippocampus, nucleus accumbens).[12][13]

-

Probe Insertion: After a recovery period, insert a microdialysis probe through the guide cannula.[12]

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[12][14]

-

Sample Collection: Collect dialysate samples at regular intervals to establish a baseline neurotransmitter level.[14]

-

Drug Administration: Administer Etoperidone (e.g., i.p. or via reverse dialysis through the probe).

-

Analysis: Analyze the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection to quantify neurotransmitter concentrations.[15]

-

Data Analysis: Express the changes in neurotransmitter levels as a percentage of the baseline.

-

Mandatory Visualizations

Signaling Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Head-twitch response - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. animal.research.wvu.edu [animal.research.wvu.edu]

- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lasa.co.uk [lasa.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Etoperidone Hydrochloride: A Comprehensive Receptor Binding Profile and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoperidone (B1204206), an atypical antidepressant, and its principal active metabolite, meta-chlorophenylpiperazine (mCPP), exhibit a complex pharmacological profile characterized by interactions with multiple neurotransmitter systems.[1] This technical guide provides a comprehensive overview of the receptor binding profile of etoperidone hydrochloride, presenting quantitative data, detailed experimental methodologies for key assays, and visualizations of associated signaling pathways. The information herein is intended to serve as a core technical resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic and adrenergic systems.

Etoperidone's therapeutic effects are attributed to its dual action as a serotonin (B10506) antagonist and reuptake inhibitor (SARI).[1] A significant portion of its pharmacological activity is mediated by its primary active metabolite, mCPP, which itself demonstrates a broad spectrum of activity at various serotonin receptors.[2][3] Understanding the nuanced receptor binding affinities and the downstream signaling cascades of both parent compound and metabolite is crucial for elucidating their mechanisms of action and for the development of more targeted therapeutics.

Data Presentation: Receptor Binding Affinities

The affinity of etoperidone and its active metabolite, mCPP, for a range of neurotransmitter receptors and transporters has been determined primarily through radioligand binding assays. The following tables summarize the available quantitative data, presenting inhibition constants (Ki) and dissociation constants (Kd) in nanomolar (nM) concentrations for ease of comparison.

Table 1: Etoperidone Hydrochloride Receptor and Transporter Binding Profile

| Target | K_i_ (nM) | Species |

| 5-HT | 20.2[4], 85[5][6] | Rat[4], Human[5] |

| 5-HT | 36[5][6] | Human[5] |

| α | 38[5][6] | Human[5] |

| α | 570[5][6] | Human[5] |

| D | 2,300[5] | Human[5] |

| H | 3,100[5] | Human[5] |

| Muscarinic Acetylcholine Receptors | >35,000[5] | Human[5] |

| Serotonin Transporter (SERT) | 890[5] | Human[5] |

| Norepinephrine Transporter (NET) | 20,000[5] | Human[5] |

| Dopamine Transporter (DAT) | 52,000[5] | Human[5] |

Table 2: m-Chlorophenylpiperazine (mCPP) Receptor Binding Profile

| Target | K_i_ (nM) |

| 5-HT | 18.9[4] |

| 5-HT | 3.4[7] |

Experimental Protocols

The determination of receptor binding affinities for compounds like etoperidone hydrochloride predominantly relies on in vitro radioligand binding assays.[8] These assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their robustness and sensitivity.[9] The following is a detailed, generalized protocol for a competitive radioligand binding assay, which is commonly used to determine the Ki value of an unlabeled test compound.

Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptors

This protocol outlines the steps to determine the binding affinity of a test compound (e.g., etoperidone) for the human 5-HT2A receptor.

1. Materials and Reagents:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human 5-HT

2Areceptor (e.g., HEK-293 cells). -

Radioligand: [³H]Ketanserin (a selective 5-HT

2Areceptor antagonist). -

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT

2Aligand (e.g., 10 µM methysergide).[10] -

Test Compound: Etoperidone hydrochloride, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microfilter plates with glass fiber filters (GF/B or GF/C).[11]

-

Cell harvester (vacuum manifold).[9]

-

Microplate scintillation counter. [9]

2. Membrane Preparation:

-

Homogenize cell pellets expressing the 5-HT

2Areceptor in ice-cold lysis buffer. -

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[10]

-

Wash the membrane pellet with fresh binding buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

3. Assay Procedure:

-

In a 96-well microfilter plate, set up the following experimental conditions in triplicate:

-

Total Binding: Contains the membrane preparation and the radioligand.

-

Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of the non-specific binding control.

-

Test Compound: Contains the membrane preparation, the radioligand, and varying concentrations of the test compound (etoperidone).

-

-

Add the components to the wells in a final volume of 200-250 µL.[4][10]

-

Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

-

Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[9]

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]

-

Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC

50value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. -

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: K

i= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant for the receptor.[9]

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the mechanisms of action and the experimental procedures, the following diagrams are provided.

Conclusion

This technical guide provides a detailed overview of the receptor binding profile of etoperidone hydrochloride and its primary active metabolite, mCPP. The quantitative data, presented in a clear tabular format, highlights the compound's interactions with key serotonergic and adrenergic receptors. The outlined experimental protocol for radioligand binding assays offers a foundational methodology for researchers seeking to replicate or expand upon these findings. Furthermore, the visualization of the associated G-protein coupled receptor signaling pathways and the metabolic conversion of etoperidone provides a deeper understanding of its complex mechanism of action. This comprehensive resource is intended to facilitate further research into the pharmacology of etoperidone and aid in the development of novel therapeutics targeting the central nervous system.

References

- 1. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 2. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FFUP - Metabolism of m-CPP, trazodone, nefazodone and etoperidone: Clinical and Forensic Aspects [sigarra.up.pt]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoperidone (B1204206), a phenylpiperazine derivative, is an atypical antidepressant. Its pharmacological activity is significantly influenced by its extensive hepatic metabolism. This technical guide provides an in-depth overview of the primary metabolites of etoperidone hydrochloride, focusing on the metabolic pathways, quantitative data, and the experimental protocols used for their identification and characterization. The primary enzyme responsible for the biotransformation of etoperidone is Cytochrome P450 3A4 (CYP3A4).[1][2]

Metabolic Pathways

Etoperidone undergoes metabolism primarily through three main pathways: alkyl hydroxylation, phenyl hydroxylation, and N-dealkylation.[1] These processes lead to the formation of several primary metabolites, with the most significant being OH-ethyl-etoperidone (M1), OH-phenyl-etoperidone (M2), and m-chlorophenylpiperazine (mCPP, M8), which is an active metabolite.[1][3] Another primary metabolite identified is triazole propyl aldehyde (M6).[1]

The metabolic cascade can be visualized as follows:

Quantitative Data Summary

The following tables summarize the available quantitative data for etoperidone and its primary active metabolite, m-chlorophenylpiperazine (mCPP).

Table 1: In Vitro Metabolite Formation in Human Liver S9 Fraction

| Metabolite | Percentage of Sample |

| OH-ethyl-etoperidone (M1) | 18-21% |

| OH-phenyl-etoperidone (M2) | 14-32% |

| m-chlorophenylpiperazine (mCPP, M8) | 1-8% |

| Unchanged Etoperidone | 46% |

Data from 90-minute incubations with human hepatic S9 fraction.[3]

Table 2: Enzyme Kinetics

| Reaction | Enzyme | Rate |

| Conversion of M1 to mCPP | CYP3A4 | 503.0 ± 3.1 pmol/nmol/min |

[1]

Table 3: Receptor Binding Affinities (Ki in nM)

| Compound | Receptor | Ki (nM) |

| Etoperidone | 5-HT1A | 20.2 |

| m-chlorophenylpiperazine (mCPP) | 5-HT1A | 18.9 |

| m-chlorophenylpiperazine (mCPP) | Serotonin (B10506) Receptors | 100 |

| m-chlorophenylpiperazine (mCPP) | Dopamine Receptors | >10,000 |

Table 4: In Vivo Functional Activity (ID50 in mg/kg)

| Compound | Assay (inhibition of 8-OH-DPAT-induced reciprocal forepaw treading) | ID50 (mg/kg) |

| Etoperidone | 5-HT1A antagonism | 17.4 |

| m-chlorophenylpiperazine (mCPP) | 5-HT1A antagonism | 13.4 |

[4]

Experimental Protocols

In Vitro Metabolism with Human Liver S9 Fraction

This protocol outlines the general procedure for studying the metabolism of etoperidone using human liver S9 fractions.

1. Materials:

-

Etoperidone hydrochloride

-

Pooled human liver S9 fraction

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Incubator/water bath (37°C)

-

Centrifuge

-

HPLC-MS/MS system

2. Procedure:

-

Prepare a stock solution of etoperidone hydrochloride in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, combine the human liver S9 fraction, potassium phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the etoperidone stock solution to the mixture. The final concentration of the substrate and S9 protein should be optimized based on preliminary experiments.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 or 90 minutes).[3]

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile.

-

Centrifuge the mixture to pellet the protein.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the supernatant using a validated HPLC-MS/MS method to identify and quantify the parent drug and its metabolites.[6]

Workflow for Metabolite Identification

Analytical Method: HPLC-MS/MS

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is essential for the separation, identification, and quantification of etoperidone and its metabolites.

1. Chromatographic Conditions (Illustrative Example):

-

Column: A reverse-phase C18 column is typically used.[7]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[6][8]

-

Flow Rate: Optimized for the specific column dimensions.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

2. Mass Spectrometric Conditions (Illustrative Example):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed.[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for etoperidone and each metabolite.

-

Full Scan and Product Ion Scan: These modes are used for the initial identification and structural elucidation of unknown metabolites.

Conclusion

The metabolism of etoperidone is a critical factor in its overall pharmacological profile. The primary metabolic pathways of alkyl hydroxylation, phenyl hydroxylation, and N-dealkylation, predominantly mediated by CYP3A4, lead to the formation of several metabolites, including the pharmacologically active m-chlorophenylpiperazine. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating further investigation into the pharmacokinetics and pharmacodynamics of etoperidone and its metabolites.

References

- 1. In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatic in Vitro Metabolism of Etoperidone, an Antidepressant Drug, in the Rat and Human|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 4. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. antisel.gr [antisel.gr]

- 8. researchgate.net [researchgate.net]

Etoperidone Hydrochloride vs. Other Atypical Antidepressants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoperidone (B1204206), an atypical antidepressant of the phenylpiperazine class, presents a complex pharmacological profile characterized by its dual action as a serotonin (B10506) antagonist and reuptake inhibitor (SARI).[1] Though structurally related to trazodone (B27368) and nefazodone, its clinical use has been limited.[1] This technical guide provides an in-depth comparison of etoperidone hydrochloride with other atypical antidepressants, focusing on its core pharmacological, pharmacokinetic, and safety profiles. Detailed experimental methodologies for key assays and visualizations of relevant signaling pathways are included to support further research and drug development in this class of compounds.

Pharmacological Profile: A Comparative Analysis

The therapeutic and adverse effects of atypical antidepressants are largely dictated by their affinity for various neurotransmitter receptors and transporters. Etoperidone and its active metabolite, m-chlorophenylpiperazine (mCPP), interact with a range of serotonergic, adrenergic, and dopaminergic targets.[2]

Receptor and Transporter Binding Affinities

The following table summarizes the receptor and transporter binding affinities (Ki, in nM) of etoperidone and a selection of other atypical antidepressants. Lower Ki values indicate higher binding affinity.

| Target | Etoperidone | Trazodone | Nefazodone | Mirtazapine (B1677164) | Bupropion (B1668061) |

| Serotonin Transporter (SERT) | 890[1] | 138[3] | 300[3] | >10,000[3] | 45,000 |

| Norepinephrine (B1679862) Transporter (NET) | 20,000[1] | 5,500[3] | 700[3] | - | 1,400 |

| Dopamine (B1211576) Transporter (DAT) | 52,000[1] | 7,800[3] | 2,000[3] | >10,000[3] | 2,800 |

| 5-HT1A Receptor | 85[1] | 69[3] | 40[3] | 18[3] | - |

| 5-HT2A Receptor | 36[1] | 19[3] | 2[3] | 69[3] | - |

| α1-Adrenergic Receptor | 38[1] | 26[3] | 5[3] | 690[3] | - |

| α2-Adrenergic Receptor | 570[1] | 430[3] | 300[3] | 20[3] | - |

| Histamine H1 Receptor | 3,100[1] | 360[3] | 24[3] | 1.6[3] | - |

| Muscarinic M1 Receptor | >35,000[1] | >10,000[3] | >10,000[3] | 670[3] | - |

Data compiled from multiple sources.[1][3] Note that assay conditions can vary between studies, affecting absolute Ki values.

Pharmacokinetic Properties: A Comparative Overview

The pharmacokinetic profiles of atypical antidepressants influence their dosing regimens, potential for drug-drug interactions, and overall clinical utility. Etoperidone is characterized by high metabolism, leading to the formation of its active metabolite, mCPP.[2]

| Parameter | Etoperidone | Trazodone | Nefazodone | Mirtazapine | Bupropion |

| Bioavailability (%) | 12 (highly variable)[4] | 60-80 | 20 | 50 | 5-12 |

| Protein Binding (%) | High[4] | 89-95 | >99 | 85 | 84 |

| Half-life (hours) | 21.7[4] | 5-9 | 2-4 | 20-40 | 21 (XL)[5] |

| Metabolism | Hepatic (CYP3A4)[2] | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP1A2, 2D6, 3A4) | Hepatic (CYP2B6)[5] |

| Active Metabolite(s) | mCPP[2] | mCPP | mCPP, Hydroxynefazodone | Desmethylmirtazapine | Hydroxybupropion[5] |

Data compiled from multiple sources.[2][4][5] Pharmacokinetic parameters can vary significantly between individuals.

Signaling Pathways

The interaction of atypical antidepressants with their respective targets initiates a cascade of intracellular signaling events that ultimately underlie their therapeutic effects.

Etoperidone: 5-HT2A and α1-Adrenergic Receptor Signaling

Etoperidone's primary mechanism involves antagonism of 5-HT2A and α1-adrenergic receptors.[1] Both of these are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway.[6][7] Antagonism of these receptors by etoperidone blocks the downstream signaling cascade typically initiated by serotonin and norepinephrine, respectively.

Mirtazapine: α2-Adrenergic Receptor Signaling

Mirtazapine is a potent antagonist of presynaptic α2-adrenergic autoreceptors and heteroreceptors.[8] These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8] By antagonizing these receptors, mirtazapine disinhibits the release of norepinephrine and serotonin.

Bupropion: Dopamine and Norepinephrine Transporter Inhibition

Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI).[9] It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2][9] This enhances dopaminergic and noradrenergic signaling.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor

-

[3H]-Ketanserin (radioligand)

-

Test compound (e.g., etoperidone)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of a known 5-HT2A antagonist (for non-specific binding).

-

50 µL of the test compound dilution.

-

50 µL of [3H]-Ketanserin at a concentration near its Kd.

-

100 µL of the cell membrane preparation.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forced Swim Test (FST) for Antidepressant Activity in Rats

The FST is a widely used behavioral test to screen for antidepressant efficacy.[10][11]

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Cylindrical water tank (e.g., 40 cm high, 20 cm diameter)

-

Water at 23-25°C

-

Video recording equipment

-

Test compound (e.g., etoperidone) and vehicle

Procedure:

-

Pre-test session (Day 1):

-

Fill the tank with water to a depth of 30 cm.

-

Gently place each rat individually into the tank for a 15-minute swim session.

-

After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

-

-

Drug Administration:

-

Administer the test compound or vehicle at specified time points before the test session (e.g., 24, 5, and 1 hour prior to the test).

-

-

Test session (Day 2):

-

24 hours after the pre-test, place the rat back into the water-filled tank for a 5-minute session.

-

Record the entire session on video for later analysis.

-

-

Behavioral Scoring:

-

A trained observer, blind to the treatment conditions, scores the video recordings.

-

The primary behaviors scored are:

-

Immobility: The rat makes only the minimal movements necessary to keep its head above water.

-

Swimming: The rat actively moves around the tank.

-

Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the walls of the tank.

-

-

The duration of each behavior is recorded.

-

-

Data Analysis:

-

Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant decrease in immobility time in the drug-treated group is indicative of antidepressant-like activity.

-

Clinical Efficacy and Safety

Direct head-to-head clinical trial data comparing etoperidone with a broad range of other atypical antidepressants is scarce. Etoperidone was studied for the treatment of depression but its current status is withdrawn, and it is uncertain if it was ever widely marketed.[4] The available information suggests that its effective dose was poorly tolerated due to a combination of serotonergic and adrenergic effects.[4]

| Drug | Efficacy Notes | Common Adverse Effects |

| Etoperidone | Limited data; poorly tolerated at effective doses.[4] | Sedation, cardiovascular effects.[4] |

| Trazodone | Comparable efficacy to TCAs and SSRIs.[12] | Sedation, dizziness, priapism (rare).[13] |

| Nefazodone | Comparable efficacy to SSRIs. | Sedation, dizziness, liver toxicity (rare but serious).[3] |

| Mirtazapine | Effective, may have a faster onset of action.[14] | Sedation, increased appetite, weight gain.[15] |

| Bupropion | Effective, particularly for symptoms of fatigue and anhedonia.[2][9] | Insomnia, headache, dry mouth, seizures (at high doses).[5] |

This table provides a general overview and is not a substitute for a comprehensive review of clinical trial data.

Conclusion

Etoperidone hydrochloride possesses a multifaceted pharmacological profile, acting as a serotonin antagonist and reuptake inhibitor with significant adrenergic and dopaminergic interactions. Its comparison with other atypical antidepressants reveals a unique, albeit challenging, therapeutic window. The provided data, signaling pathway diagrams, and experimental protocols offer a foundational resource for researchers and drug development professionals interested in further exploring the potential of etoperidone and related compounds in the treatment of depressive disorders. Future research should focus on direct comparative studies to better delineate the relative efficacy and safety of etoperidone within the broader class of atypical antidepressants.

References

- 1. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 2. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 3. drugs.com [drugs.com]

- 4. cloud-clone.com [cloud-clone.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Other Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of platelet alpha 2A-adrenoceptors, Gi proteins and receptor kinases in major depression: effects of mirtazapine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Consistent differential effects of bupropion and mirtazapine in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mirtazapine vs. Wellbutrin XL for Depression: Important Differences and Potential Risks. [goodrx.com]

Etoperidone Hydrochloride: An In-depth Technical Guide on its Interaction with the Central Serotonin System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoperidone (B1204206) hydrochloride, a phenylpiperazine derivative, is an atypical antidepressant classified as a Serotonin (B10506) Antagonist and Reuptake Inhibitor (SARI). This technical guide provides a comprehensive analysis of its effects on the central serotonin system. Etoperidone exhibits a complex pharmacological profile, characterized by its antagonist activity at serotonin 5-HT2A and 5-HT1A receptors, and weak inhibition of the serotonin transporter (SERT). This dual mechanism of action contributes to its distinct therapeutic and side-effect profile. Furthermore, its metabolism to the active metabolite, meta-chlorophenylpiperazine (mCPP), adds another layer of complexity to its serotonergic activity. This document consolidates quantitative binding data, details key experimental methodologies for its pharmacological assessment, and presents visual representations of its signaling pathways and mechanism of action to facilitate a deeper understanding for research and drug development professionals.

Pharmacodynamics: Receptor and Transporter Interactions

Etoperidone's primary mechanism of action within the central nervous system involves its interaction with multiple components of the serotonin system. Its pharmacological profile is defined by its affinity for various serotonin receptor subtypes and its modest effect on the serotonin transporter.

Receptor Binding Affinities

Quantitative data from in vitro radioligand binding assays have elucidated the binding profile of etoperidone across a range of serotonergic and other neurotransmitter receptors. The data consistently demonstrate a higher affinity for 5-HT2A and α1-adrenergic receptors, followed by 5-HT1A receptors. Its affinity for the serotonin transporter is considerably weaker.

| Site | Ki (nM) | Kd (nM) | Species | Reference |

| Serotonin 5-HT2A Receptor | 36 | 36 | Human | [1] |

| Serotonin 5-HT1A Receptor | 20.2, 85 | 85 | Rat, Human | [1][2] |

| Serotonin Transporter (SERT) | 890 | Human | [1] | |

| α1-Adrenergic Receptor | 38 | [1] | ||

| α2-Adrenergic Receptor | 570 | [1] | ||

| Dopamine D2 Receptor | 2,300 | [1] | ||

| Histamine H1 Receptor | 3,100 | [1] | ||

| Muscarinic Acetylcholine Receptors | >35,000 | [1] |

Ki (Inhibition Constant) and Kd (Dissociation Constant) values are inversely proportional to binding affinity. A lower value indicates a higher affinity.

Functional Activity

Studies have characterized etoperidone as having a biphasic action on serotonergic transmission, exhibiting both antagonist and agonist properties. This dual activity is likely attributable to the parent compound and its active metabolite, mCPP.

-

5-HT2A Receptor: Etoperidone acts as a potent antagonist at this receptor. Blockade of 5-HT2A receptors is a key feature of SARIs and is thought to contribute to their antidepressant and anxiolytic effects, as well as mitigating some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as insomnia and sexual dysfunction.

-

5-HT1A Receptor: The interaction of etoperidone with the 5-HT1A receptor is more complex, with evidence suggesting it may act as a partial agonist.[1] In vivo studies indicate a predominant antagonistic activity at 5-HT1A receptors.[2]

-

Serotonin Transporter (SERT): Etoperidone is a weak inhibitor of serotonin reuptake, with a Ki value of 890 nM.[1] This is significantly weaker than that of traditional SSRIs.

In Vivo Pharmacology

Animal models have been instrumental in characterizing the functional consequences of etoperidone's interactions with the serotonin system.

5-HTP-Induced Head-Twitch Response

The head-twitch response in rodents is a behavioral assay commonly used to assess 5-HT2A receptor agonism. Etoperidone has been shown to inhibit the head-twitch reaction induced by the serotonin precursor 5-hydroxytryptophan (B29612) (5-HTP).[3] This finding is consistent with its in vitro profile as a 5-HT2A receptor antagonist.

| Animal Model | Effect | ED50 | Route of Administration | Reference |

| Mouse | Inhibition of 5-HTP-induced head twitch | 2.89 mg/kg | i.p. | [3] |

| Rat | Inhibition of 5-HTP-induced head twitch | 2.29 mg/kg | i.p. | [3] |

Flexor Reflex in Spinal Rats

The flexor reflex in spinal rats is a model used to evaluate the overall action on the central serotonin receptor. In this model, etoperidone exhibits a biphasic effect. At lower doses (<1 mg/kg, i.v.), it has no effect. However, at higher doses (≥1 mg/kg, i.v.), it produces a stimulating action that is indicative of serotonergic agonism.[3] This stimulating effect is abolished by 5-HT antagonists and the drug metabolism inhibitor SKF-525A, suggesting that the agonistic action is likely mediated by a metabolite, presumably mCPP.[3]

Antagonism of 8-OH-DPAT-Induced Behaviors

In vivo studies using the 5-HT1A receptor agonist 8-OH-DPAT have further elucidated etoperidone's functional activity at this receptor. Etoperidone was found to inhibit 8-OH-DPAT-induced reciprocal forepaw treading in reserpinized rats, indicating a predominant antagonistic action at central 5-HT1A receptors.[2]

| Animal Model | Effect | ID50 | Route of Administration | Reference |

| Reserpinized Rat | Inhibition of 8-OH-DPAT-induced reciprocal forepaw treading | 17.4 mg/kg | i.p. | [2] |

Metabolism and the Role of m-Chlorophenylpiperazine (mCPP)

Etoperidone is extensively metabolized in the liver, with one of its major active metabolites being meta-chlorophenylpiperazine (mCPP).[1] mCPP itself has significant serotonergic activity, acting as a non-selective serotonin receptor agonist with a notable affinity for 5-HT2C receptors.[4] The formation of mCPP is a critical factor in the overall pharmacological effect of etoperidone, contributing to its complex, biphasic action on the serotonin system.[3]

Experimental Protocols